N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide
CAS No.:
Cat. No.: VC13650046
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O2 |
|---|---|
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | N-methyl-2-oxo-2-(2,2,4-trimethyl-1H-quinolin-8-yl)acetamide |
| Standard InChI | InChI=1S/C15H18N2O2/c1-9-8-15(2,3)17-12-10(9)6-5-7-11(12)13(18)14(19)16-4/h5-8,17H,1-4H3,(H,16,19) |
| Standard InChI Key | KWTIEJBDYGRPFS-UHFFFAOYSA-N |
| SMILES | CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)NC)(C)C |
| Canonical SMILES | CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)NC)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide (C15H18N2O2; MW 258.32 g/mol) features a 1,2-dihydroquinoline core substituted at position 8 with a glyoxylamide moiety. The structure incorporates three methyl groups at positions 2, 2, and 4 of the quinoline ring, with an N-methyl acetamide side chain .
Table 1: Key Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | N-methyl-2-oxo-2-(2,2,4-trimethyl-1H-quinolin-8-yl)acetamide |
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| CAS Number | Not publicly disclosed |
| XLogP3 | Estimated 2.8 (ChemAxon) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Stereochemical Considerations
The compound’s 1,2-dihydroquinoline core imposes planarity on the bicyclic system, while the acetamide side chain introduces conformational flexibility. X-ray crystallography data remain unavailable, but NMR analysis confirms the absence of stereoisomerism under standard synthesis conditions .
Synthetic Methodologies
Nucleophilic Ring-Opening Synthesis
The primary synthesis route involves reacting 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones (2a-b) with methylamine in ethanol at 60°C for 30 minutes, yielding the target compound in 71–78% efficiency .
Reaction Scheme
Table 2: Optimized Synthesis Conditions
| Parameter | Specification |
|---|---|
| Solvent | Ethanol |
| Temperature | 60°C |
| Reaction Time | 30 minutes |
| Methylamine | 40% aqueous solution |
| Workup | Filtration + recrystallization (hexane:EA) |
| Yield | 71–78% |
Scalability and Purification
Recrystallization from hexane-ethyl acetate (4:1) produces yellow crystalline solids with >95% purity (HPLC). The process demonstrates scalability to multigram quantities without yield degradation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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δ 1.33 ppm (s, 6H, 2×(CH3)2)
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δ 1.93 ppm (d, J=1.3 Hz, 3H, 4-CH3)
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δ 2.74 ppm (d, J=4.7 Hz, 3H, N-CH3)
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δ 8.65–8.68 ppm (d, J=4.5 Hz, 1H, NH)
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δ 8.75–8.87 ppm (s, 1H, dihydroquinoline NH)
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δ 166.1 ppm (C=O, acetamide)
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δ 192.4 ppm (C=O, ketone)
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δ 112–150 ppm (aromatic carbons)
Infrared Spectroscopy
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3735–3392 cm⁻¹: N-H stretching (amide + dihydroquinoline)
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1659 cm⁻¹: C=O stretch (acetamide)
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1615 cm⁻¹: N-C=O stretch
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1580 cm⁻¹: C=C aromatic vibrations
Table 3: Comparative Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| 1H NMR | δ 2.74 (N-CH3) | Methylamide proton environment |
| 13C NMR | δ 166.1 (C=O) | Acetamide carbonyl |
| IR | 1659 cm⁻¹ | Amide I band |
Applications and Future Directions
Medicinal Chemistry Applications
The compound serves as:
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A lead structure for antinfective agent development
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A synthetic intermediate for complex heterocycles
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A model system for studying amide-quinoline interactions
Industrial Relevance
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